5-p-Coumaroylquinic acid, (Z)-
Description
Nomenclature and Stereoisomeric Considerations of 5-p-Coumaroylquinic Acid
The precise naming of 5-p-Coumaroylquinic acid is critical due to the existence of multiple isomers. The nomenclature specifies not only the esterification position on the quinic acid ring but also the geometry of the double bond in the p-coumaroyl group. nih.govchemspider.com
(Z)-5-p-Coumaroylquinic acid specifically refers to the isomer where the p-coumaric acid moiety is attached to the hydroxyl group at position 5 of the quinic acid ring, and the double bond in the propenoyl side chain of the p-coumaric acid has a cis or (Z) configuration. nih.govchemspider.commongoliajol.info This is distinct from its more common (E)- or trans-isomer. mongoliajol.info
Table 1: Nomenclature of (Z)-5-p-Coumaroylquinic Acid
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-{[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid | nih.govchemspider.com |
| Synonyms | 5-p-cis-Coumaroylquinic acid, cis-5-p-CoQA | nih.govncats.io |
| CAS Number | 185502-68-5 | nih.govncats.io |
| Molecular Formula | C₁₆H₁₈O₈ | nih.gov |
| Molecular Weight | 338.31 g/mol | nih.gov |
Stereoisomerism in p-coumaroylquinic acids is a key aspect of their chemistry. It arises from two main sources:
Geometric Isomerism: The double bond in the p-coumaric acid portion can exist in either a trans (E) or cis (Z) configuration. The (Z)-isomer is often less abundant in nature but can be formed from the (E)-isomer, potentially through UV irradiation. rsc.org
Positional Isomerism: The p-coumaroyl group can be esterified to different hydroxyl positions on the quinic acid ring, most commonly positions 3, 4, or 5. This gives rise to isomers such as 3-p-coumaroylquinic acid (3-p-CoQA), 4-p-coumaroylquinic acid (4-p-CoQA), and 5-p-coumaroylquinic acid (5-p-CoQA). qmul.ac.ukresearchgate.net These positional isomers can be differentiated by analytical techniques like tandem mass spectrometry based on their characteristic fragmentation patterns. researchgate.netsemanticscholar.org
Contextualization within Hydroxycinnamic Acid Derivatives and Quinic Acid Esters
(Z)-5-p-Coumaroylquinic acid is classified within a major group of plant phenolics known as hydroxycinnamic acid derivatives. mdpi.comnih.gov These compounds are characterized by a C6-C3 skeleton, consisting of a phenolic ring and a three-carbon side chain (prop-2-enoic acid). mdpi.com The most common hydroxycinnamic acids found in plants are p-coumaric, caffeic, ferulic, and sinapic acids. researchgate.net
These acids rarely exist in their free form within plants. mdpi.com They are typically found as conjugates, most commonly as esters with organic acids or as glycosides. researchgate.netmdpi.com The esters formed between hydroxycinnamic acids and (-)-quinic acid are collectively termed chlorogenic acids. qmul.ac.uknih.govresearchgate.net Therefore, (Z)-5-p-Coumaroylquinic acid is a type of chlorogenic acid, resulting from the esterification of p-coumaric acid with the 5-position hydroxyl group of quinic acid. nih.govncats.io
Table 2: Chemical Classification
| Class | Description |
|---|---|
| Hydroxycinnamic Acids (HCAs) | A class of phenolic compounds with a C6-C3 backbone. p-Coumaric acid is a primary member of this class. mdpi.comnih.gov |
| Quinic Acid Esters | Compounds where a molecule, such as a hydroxycinnamic acid, is ester-linked to a hydroxyl group of quinic acid. nih.govresearchgate.net |
| Chlorogenic Acids (CGAs) | The generic term for esters formed between hydroxycinnamic acids (like caffeic, ferulic, and p-coumaric acid) and quinic acid. qmul.ac.uknih.govresearchgate.net |
Significance of (Z)-5-p-Coumaroylquinic Acid in Plant Secondary Metabolism
Hydroxycinnamoyl-quinic acids (HCQAs), including p-coumaroylquinic acid isomers, are significant secondary metabolites in plants. qmul.ac.uknih.gov They play a crucial role in plant defense mechanisms against environmental stressors and pathogens. qmul.ac.ukontosight.ai
The biosynthesis of these compounds occurs via the phenylpropanoid pathway. nih.govontosight.ai A key step is the esterification of a hydroxycinnamoyl-CoA thioester with quinic acid. nih.gov Specifically, p-coumaroyl-CoA serves as a crucial branch-point intermediate. rsc.org The enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming 5-O-p-coumaroylquinic acid (the trans-isomer). rsc.orgontosight.ai This product can then be hydroxylated to yield 5-O-caffeoylquinic acid (chlorogenic acid), a central intermediate in lignin (B12514952) biosynthesis. nih.govrsc.org
The existence of the (Z)-isomer of 5-p-coumaroylquinic acid adds another layer of complexity to plant metabolism. Research suggests that cis-isomers of hydroxycinnamic acid derivatives can arise from their trans-counterparts through photoisomerization induced by UV radiation. rsc.org This conversion may represent a plant's adaptive response to light stress, although the precise biological function and significance of the (Z)-isomer compared to the more abundant (E)-isomer remain areas of active investigation. The detection of cis-isomers in various plant tissues, such as in Scorzonera radiata, underscores their role in the chemical diversity of the plant kingdom. mongoliajol.info
Structure
3D Structure
Properties
CAS No. |
185502-68-5 |
|---|---|
Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 |
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3-/t11-,12-,14-,16+/m1/s1 |
InChI Key |
BMRSEYFENKXDIS-JMYXGHFSSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Z 5 P Coumaroylquinic Acid and Its Isomers
Prevalence in Botanical Sources
(Z)-5-p-Coumaroylquinic acid and its related isomers are biosynthesized in plants through the phenylpropanoid pathway. ontosight.ai This pathway is a fundamental process that gives rise to a wide array of phenolic compounds crucial for plant defense and interaction with the environment.
Specific Plant Species and Cultivars
The distribution of (Z)-5-p-Coumaroylquinic acid and its isomers is widespread across numerous plant species and their cultivars. Research has identified its presence in a diverse range of plants, including:
Morus nigra L. (Black Mulberry): Studies on the stem node culture of black mulberry have identified the presence of cis-5-p-coumaroylquinic acid and trans-5-p-coumaroylquinic acid. mdpi.com
Tropaeolum majus L. (Garden Nasturtium): The flowers of the garden nasturtium have been found to contain both cis- and trans-5-p-coumaroylquinic acid. core.ac.uk
Daucus carota (Carrot): Various carrot cultivars have been shown to contain a range of phenolic compounds, including 5-p-coumaroylquinic acid and its isomers like cis-5-caffeoylquinic acid. tandfonline.com
Rosa species (Roses): Analysis of rose petals and leaves has revealed the presence of cis-5-p-coumaroylquinic acid among other phenolic constituents. ashs.org
Lactuca sativa (Lettuce): Green and red oak-leaf lettuce cultivars have been reported to contain p-coumaroylquinic acid isomers, with 5-p-coumaroylquinic acid being identified. conicet.gov.ar
Onobrychis viciifolia (Sainfoin) and Hydrangea macrophylla (Bigleaf Hydrangea): These species have also been reported to contain (Z)-5-p-Coumaroylquinic acid. nih.gov
Gynura species: Various species within the Gynura genus have been found to contain several isomers of p-coumaroylquinic acid, including trans-5-O-p-coumaroylquinic acid. ugent.be
Crataegus monogyna (Common Hawthorn) and Sambucus nigra (Elderberry): The flowers of these plants have been found to contain both cis and trans isomers of 5-O-p-coumaroylquinic acid. core.ac.uk
Ilex paraguariensis (Yerba Mate): Commercial mate brands have been shown to contain p-coumaroylquinic acid isomers. csic.es
Fagopyrum (Buckwheat): Different parts of the buckwheat plant contain isomers of 5-O-p-Coumaroylquinic acid. rsc.org
Distribution Across Plant Organs and Tissues
The concentration and distribution of (Z)-5-p-Coumaroylquinic acid and its isomers can vary significantly between different organs and tissues of the same plant. For instance, in buckwheat, these compounds are found in the leaves, flowers, stems, and grains, with flowers and leaves generally showing higher concentrations. rsc.org Similarly, in roses, distinct differences in the phenolic profiles, including the presence of cis-5-p-coumaroylquinic acid, are observed between the petals and leaves. ashs.org In lettuce, these compounds have been identified in the leaves. conicet.gov.ar Research on Morus nigra has focused on their presence in stem node cultures. mdpi.com
Presence in Foodstuffs and Beverages
The occurrence of (Z)-5-p-Coumaroylquinic acid and its isomers in various plants naturally leads to their presence in a range of foodstuffs and beverages derived from these botanical sources. ontosight.aiontosight.ai
Some examples include:
Coffee: Coffee beans are a well-known source of chlorogenic acids, a class of compounds that includes p-coumaroylquinic acids. researchgate.netresearchgate.net The content of these isomers can vary depending on the coffee species, geographical origin, and roasting process. researchgate.net
Tea: Tea leaves also contain these compounds. ontosight.ai
Wine: As a product of grapes, wine is another beverage where p-coumaroylquinic acids can be found. ontosight.ai
Fruits and Vegetables: A variety of fruits and vegetables, such as carrots, lettuce, and potentially others where these compounds are present in the raw plant material, will contain them. ontosight.aitandfonline.comconicet.gov.arfoodb.ca For example, 5-p-coumaroylquinic acid has been identified in wild leek, brussel sprouts, ucuhuba, and lemon grass. foodb.ca
Isomeric Forms and Their Natural Abundance
p-Coumaroylquinic acids exist in several isomeric forms, primarily differing in the position of the p-coumaroyl group on the quinic acid moiety and the geometry (cis or trans) of the double bond in the p-coumaric acid portion.
The most common positional isomers are 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, and 5-p-coumaroylquinic acid. researchgate.netmdpi.com The trans isomers are generally more abundant in nature. rsc.org However, the presence of cis isomers, including cis-5-p-coumaroylquinic acid, has been documented in various plants. mdpi.comashs.orgrsc.org It is believed that the cis derivatives may be formed from the trans isomers through exposure to UV radiation. rsc.org
The relative abundance of these isomers can vary significantly depending on the plant species, cultivar, environmental conditions, and the specific plant part being analyzed. ashs.orgresearchgate.netmdpi.com For example, in coffee, while caffeoylquinic acids are the most abundant chlorogenic acids, p-coumaroylquinic acids are present in smaller amounts. researchgate.net In some lettuce cultivars, 5-p-coumaroylquinic acid has been identified as a characteristic isomer. conicet.gov.ar
Below is a data table summarizing the occurrence of (Z)-5-p-Coumaroylquinic acid and its isomers in selected botanical sources.
| Botanical Source | Plant Part | Isomers Detected |
| Morus nigra L. (Black Mulberry) | Stem Node Culture | cis-5-p-coumaroylquinic acid, trans-5-p-coumaroylquinic acid |
| Tropaeolum majus L. (Garden Nasturtium) | Flowers | cis-5-p-coumaroylquinic acid, trans-5-p-coumaroylquinic acid |
| Daucus carota (Carrot) | Not Specified | 5-p-coumaroylquinic acid, cis-5-caffeoylquinic acid |
| Rosa species (Roses) | Petals, Leaves | cis-5-p-coumaroylquinic acid |
| Lactuca sativa (Lettuce) | Leaves | 5-p-coumaroylquinic acid |
| Onobrychis viciifolia (Sainfoin) | Not Specified | (Z)-5-p-Coumaroylquinic acid |
| Hydrangea macrophylla (Bigleaf Hydrangea) | Not Specified | (Z)-5-p-Coumaroylquinic acid |
| Gynura species | Not Specified | trans-5-O-p-coumaroylquinic acid |
| Crataegus monogyna (Common Hawthorn) | Flowers | cis-5-O-p-coumaroylquinic acid, trans-5-O-p-coumaroylquinic acid |
| Sambucus nigra (Elderberry) | Flowers | cis-5-O-p-coumaroylquinic acid, trans-5-O-p-coumaroylquinic acid |
| Ilex paraguariensis (Yerba Mate) | Leaves | p-coumaroylquinic acid isomers |
| Fagopyrum (Buckwheat) | Leaves, Flowers, Stems, Grains | 5-O-p-Coumaroylquinic acid isomers |
Biosynthesis and Metabolic Pathways of Z 5 P Coumaroylquinic Acid
Integration within the Phenylpropanoid Pathway
The journey to (Z)-5-p-coumaroylquinic acid begins with the amino acid L-phenylalanine and proceeds through the core reactions of the phenylpropanoid pathway. This pathway serves as a central hub for the synthesis of thousands of plant-specific natural products that are crucial for growth, development, and environmental interactions. mdpi.com
The initial steps are shared with the biosynthesis of other significant compounds like lignin (B12514952) and flavonoids. nih.gov The pathway commences with the conversion of L-phenylalanine to trans-cinnamic acid. techscience.com This is followed by a series of enzymatic reactions that ultimately produce p-coumaroyl-CoA, a key intermediate that stands at a metabolic branch point. nih.gov From p-coumaroyl-CoA, the pathway can diverge towards the production of flavonoids or continue towards the synthesis of monolignols and hydroxycinnamoyl esters, including (Z)-5-p-coumaroylquinic acid. nih.govnih.gov
The synthesis of (Z)-5-p-coumaroylquinic acid from p-coumaroyl-CoA can occur through different proposed routes, highlighting the metabolic flexibility within plants. researchgate.nettechscience.com One major route involves the direct esterification of quinic acid with p-coumaroyl-CoA. researchgate.net Another potential pathway involves the initial formation of other hydroxycinnamic acids which are then esterified to quinic acid. nih.gov The accumulation of various p-coumaroylquinic acid isomers is often observed during different plant developmental stages, such as flowering. frontiersin.org
Enzymatic Catalysis and Key Enzymes
The biosynthesis of (Z)-5-p-coumaroylquinic acid is orchestrated by a series of specific enzymes. Each enzyme plays a critical role in catalyzing the sequential reactions that transform L-phenylalanine into the final compound.
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme in the phenylpropanoid pathway. nih.gov It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. uniprot.orgmdpi.com This reaction is a rate-limiting step, controlling the metabolic flux into the entire phenylpropanoid pathway. nih.gov PAL enzymes are encoded by a small multigene family in plants and exhibit high specificity for L-phenylalanine as their substrate. nih.govnih.gov The activity of PAL is crucial as it initiates the synthesis of precursors for a vast number of secondary metabolites. nih.gov
Cinnamate 4-Hydroxylase (C4H)
Following the formation of trans-cinnamic acid, Cinnamate 4-Hydroxylase (C4H), a P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid. techscience.comwikipedia.org This is a critical step in the pathway leading to p-coumaroylquinic acids. rsc.org In some organisms, p-coumaric acid can also be synthesized directly from L-tyrosine by the action of Tyrosine Ammonia Lyase (TAL). wikipedia.org
4-Coumarate:CoA Ligase (4CL)
The activation of p-coumaric acid is carried out by 4-Coumarate:CoA Ligase (4CL). This enzyme catalyzes the ATP-dependent formation of a high-energy thioester bond between p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA. nih.govwikipedia.org 4CL is a pivotal enzyme that directs the metabolic flow towards various branches of the phenylpropanoid pathway. nih.gov Different isoforms of 4CL exist in plants, and they can exhibit varying substrate specificities for different hydroxycinnamic acids, thereby influencing the types of downstream products formed. nih.gov
| Substrate | Product | Enzyme |
| p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate:CoA Ligase (4CL) |
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT)
Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT) is a key enzyme directly involved in the formation of p-coumaroylquinic acids. rsc.orgresearchgate.net It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming 5-O-p-coumaroylquinic acid. researchgate.netrsc.org HQT belongs to the BAHD family of acyltransferases. frontiersin.org The activity of HQT is a significant step in the biosynthesis of chlorogenic acids and their derivatives. rsc.orgcore.ac.uk Some HQT enzymes have been shown to be reversible, capable of converting quinate derivatives back to their corresponding CoA esters in the presence of Coenzyme A. frontiersin.org
| Substrates | Product |
| p-Coumaroyl-CoA + Quinic Acid | 5-p-Coumaroylquinic Acid |
p-Coumaroyl-3′-Hydroxylase (C3H/C3′H)
While not directly involved in the formation of the p-coumaroyl moiety itself, p-Coumaroyl-3′-Hydroxylase (C3H or C3'H) is a crucial enzyme in the broader context of chlorogenic acid biosynthesis. rsc.org This cytochrome P450 monooxygenase catalyzes the 3-hydroxylation of p-coumaroyl esters, such as p-coumaroylquinic acid, to produce the corresponding caffeoyl esters. researchgate.netresearchgate.net This hydroxylation step is essential for the synthesis of caffeoylquinic acid (chlorogenic acid), a major related compound. techscience.comrsc.org The action of C3'H on 5-O-p-coumaroylquinic acid would lead to the formation of 5-O-caffeoylquinic acid. rsc.org
Other Relevant Acyltransferases and Hydroxylases
The biosynthesis of (Z)-5-p-coumaroylquinic acid is a multi-step process orchestrated by several key enzymes, including various acyltransferases and hydroxylases that catalyze critical modifications.
Acyltransferases: Acyltransferases are pivotal in forming the ester bond between p-coumaroyl-CoA and quinic acid. The BAHD superfamily of acyl-CoA-dependent acyltransferases is particularly significant in this context. unito.it
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT): This enzyme is central to the biosynthesis of chlorogenic acids, catalyzing the transfer of a hydroxycinnamoyl group from an acyl-CoA donor to quinic acid. ontosight.airsc.orgcore.ac.uknih.gov HQT can produce 5-O-p-coumaroylquinic acid from p-coumaroyl-CoA and quinic acid. rsc.orgresearchgate.net In some plants, HQT is considered one of the most crucial enzymes in the synthesis of caffeoylquinic acids (CQA), as it can convert caffeoyl-CoA and quinic acid into CGAs. mdpi.com
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT): HCT is another key enzyme that can utilize both shikimic acid and quinic acid as acyl acceptors. researchgate.netmdpi.com It plays a role in producing coumaroylquinic acid from hydroxycinnamoyl-CoA and quinic acid. mdpi.com In some species, HCT and HQT enzymes have been shown to be capable of synthesizing both chlorogenic acid and p-coumaroylquinate. unito.it
Serine Carboxypeptidase-Like (SCPL) Acyltransferases: This family of enzymes represents an alternative pathway for acyl transfer. Unlike BAHDs, which use acyl-CoA thioesters as donors in the cytosol, SCPLs utilize 1-O-β-glucose esters as acyl donors within the vacuole. nih.gov
Hydroxylases: Hydroxylases, often belonging to the cytochrome P450 monooxygenase superfamily, are responsible for introducing hydroxyl groups onto the aromatic ring of precursor molecules.
Cinnamate 4-hydroxylase (C4H): This enzyme catalyzes the 4'-hydroxylation of cinnamic acid to produce p-coumaric acid, a primary precursor for 5-p-coumaroylquinic acid. rsc.orgmdpi.com
p-Coumaroyl ester 3'-hydroxylase (C3'H): C3'H is responsible for the 3'-hydroxylation of p-coumaroyl esters, such as p-coumaroylquinic acid or p-coumaroylshikimic acid, converting them into their caffeoyl counterparts (e.g., chlorogenic acid). rsc.orgmdpi.comnih.gov This hydroxylation can occur after the esterification of p-coumaric acid to the quinic acid moiety. rsc.org
| Enzyme Family | Specific Enzyme | Abbreviation | Function in Pathway |
| Acyltransferases | Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase | HQT | Catalyzes the esterification of quinic acid with p-coumaroyl-CoA. ontosight.airsc.orgcore.ac.uk |
| Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase | HCT | Catalyzes the esterification of quinic or shikimic acid with p-coumaroyl-CoA. researchgate.netmdpi.com | |
| Serine Carboxypeptidase-Like Acyltransferases | SCPL | Utilizes 1-O-β-glucose esters as acyl donors in the vacuole. nih.gov | |
| Hydroxylases | Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. rsc.orgmdpi.com |
| p-Coumaroyl ester 3'-hydroxylase | C3'H | Hydroxylates the p-coumaroyl moiety of esters to form caffeoyl esters. rsc.orgmdpi.com |
Precursor Utilization and Intermediate Formation
The synthesis of (Z)-5-p-coumaroylquinic acid originates from the phenylpropanoid pathway, a major route for the production of diverse phenolic compounds in plants. ontosight.ai The pathway begins with the amino acid L-phenylalanine.
Formation of Cinnamic Acid: The process starts with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. mdpi.com
Formation of p-Coumaric Acid: trans-Cinnamic acid is then hydroxylated at the C4 position of the aromatic ring by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. rsc.orgmdpi.com
Activation to p-Coumaroyl-CoA: For the subsequent esterification reaction, p-coumaric acid must be activated. This is achieved by 4-coumarate:CoA ligase (4CL) , which attaches a Coenzyme A molecule to the carboxyl group of p-coumaric acid, forming p-coumaroyl-CoA. rsc.orgmdpi.com
Esterification with Quinic Acid: The key step in forming the core structure is the esterification of quinic acid. The activated p-coumaroyl-CoA serves as the acyl donor, and quinic acid acts as the acyl acceptor. This reaction is catalyzed by an acyltransferase, typically hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) , resulting in the formation of 5-O-p-coumaroylquinic acid. ontosight.airsc.org
An alternative route involves the enzyme hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) , which can first produce p-coumaroyl-shikimic acid. mdpi.com This intermediate can then be involved in subsequent reactions. For instance, in tetraploid Gongju, p-coumaric acid and 4-O-p-coumaroylquinic acid were identified as essential prerequisites for chlorogenic acid biosynthesis. frontiersin.org
Isomerization Mechanisms in Biosynthesis
(Z)-5-p-Coumaroylquinic acid is the cis isomer, distinguished by the geometry around the carbon-carbon double bond in the p-coumaroyl side chain. The phenylpropanoid pathway initially produces the more stable trans (or E) isomer. The formation of the cis (Z) isomer involves a specific isomerization step.
Research suggests that the conversion from the trans to the cis form can be triggered by exposure to ultraviolet (UV) radiation. nih.gov This light-induced isomerization is a known phenomenon for hydroxycinnamic acids and their derivatives. Additionally, the possibility of an uncharacterized enzyme facilitating this trans-cis isomerization in planta has also been proposed, although such an enzyme has not yet been identified. nih.gov
Furthermore, acyl migration can occur, leading to the interconversion of positional isomers (e.g., from 5-O- to 3-O- or 4-O-p-coumaroylquinic acid). This has been observed during chemical synthesis when using acidic or basic conditions and may also occur enzymatically or spontaneously within the plant cell, contributing to the diversity of coumaroylquinic acid isomers found in nature. researchgate.netqmul.ac.uk
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The biosynthesis of (Z)-5-p-coumaroylquinic acid is tightly controlled at the genetic and transcriptional levels. This regulation involves both structural genes, which encode the biosynthetic enzymes, and regulatory genes, primarily transcription factors that modulate the expression of the structural genes. mdpi.com
Structural Genes: The key structural genes include those encoding PAL, C4H, 4CL, HQT, HCT, and C3'H. The coordinated expression of these genes determines the metabolic flux through the pathway. mdpi.comfrontiersin.org
Regulatory Genes (Transcription Factors): Several families of transcription factors (TFs) have been identified as key regulators of the phenylpropanoid pathway and, consequently, of coumaroylquinic acid synthesis.
MYB (Myeloblastosis) TFs: This is one of the most prominent TF families involved. For example, the overexpression of certain R2R3-MYB TFs, such as AN1 from Solanum tuberosum, has been shown to significantly increase the accumulation of p-coumaroylquinic acid. oup.com In other species, specific MYB factors like MYB1, MYB5, and MYB12 have been found to act as transcriptional activators by binding to the promoters of the PAL and 4CL genes, thereby promoting the biosynthesis of phenolic acids. frontiersin.org
bHLH (basic Helix-Loop-Helix) TFs: These TFs often work in concert with MYB proteins to regulate pathway genes. mdpi.comfrontiersin.org
WRKY and ERF TFs: Members of the WRKY and Ethylene-Responsive Factor (ERF) families have also been implicated in modulating the expression of genes involved in chlorogenic acid biosynthesis. mdpi.com
Epigenetic Regulation: Beyond transcriptional control, epigenetic mechanisms can also play a role. Studies using cultured bamboo cells have shown that the biosynthesis of coumaroylquinic acids can be activated by histone deacetylase (HDAC) inhibitors. This suggests that under normal conditions, the biosynthetic genes may be kept in a silent state through histone deacetylation, and this silencing can be reversed by stress signals or chemical inhibitors, revealing a "cryptic" biosynthetic potential. researchgate.net
| Regulatory Factor | Family/Type | Role in Regulation |
| AN1, AN2 | R2R3-MYB | Overexpression leads to increased p-coumaroylquinic acid accumulation. oup.com |
| MYB1, MYB5, MYB12 | MYB | Activates transcription of PAL and 4CL genes. frontiersin.org |
| bHLH factors | bHLH | Co-regulate pathway genes, often with MYB TFs. mdpi.comfrontiersin.org |
| WRKY factors | WRKY | Implicated in the modulation of chlorogenic acid synthesis. mdpi.com |
| Histone Deacetylation | Epigenetic | Silences biosynthetic genes, which can be reversed by HDAC inhibitors. researchgate.net |
Role as a Co-pigment in Plant Coloration
One of the most well-documented functions of p-coumaroylquinic acid isomers is their role as co-pigments in the formation of flower color. (Z)-5-p-coumaroylquinic acid, along with its caffeoyl counterpart, is essential for the development of the blue sepal color in hydrangea (Hydrangea macrophylla). clockss.orgjst.go.jp
The blue coloration is not due to a unique blue pigment but arises from a supramolecular metal-complex. This complex is composed of three key components:
Anthocyanin: The primary pigment is delphinidin (B77816) 3-glucoside. clockss.org
Co-pigment: 5-O-p-Coumaroylquinic acid and 5-O-caffeoylquinic acid act as co-pigments. clockss.orgjst.go.jp
Metal Ion: Aluminum ions (Al³⁺) are required to chelate with the anthocyanin. clockss.org
The co-pigments are crucial for stabilizing the blue complex. The aromatic plane of the p-coumaroyl group engages in hydrophobic interactions with the anthocyanidin nucleus, which helps to solubilize the complex and maintain the stable blue color in the weakly acidic environment of the plant's vacuole. clockss.org Experiments with synthetic analogs have confirmed that the 5-O-ester linkage on the quinic acid moiety is essential for this co-pigmentation effect, whereas the hydroxyl groups on the aromatic ring of the acyl moiety are not strictly necessary for the formation of the blue color. clockss.org
Involvement in Plant Stress Response Mechanisms
Hydroxycinnamic acids and their derivatives, including (Z)-5-p-coumaroylquinic acid, are integral to plant defense and stress response systems. The phenylpropanoid pathway, from which they are derived, is a cornerstone of plant chemical defense against a variety of biotic and abiotic stresses. ontosight.ai
Biotic Stress: As a class, chlorogenic acids are known to protect plants against herbivores and pathogens, including bacterial and fungal infections. core.ac.uk Their accumulation can be induced upon attack, where they may act as feeding deterrents or antimicrobial agents.
Abiotic Stress: There is clear evidence for the upregulation of p-coumaroylquinic acid under abiotic stress conditions. For instance, in Gynostemma pentaphyllum, the accumulation of 5-O-p-coumaroylquinic acid was significantly increased in response to cadmium (Cd) stress. frontiersin.org Similarly, these compounds are known to accumulate in response to UV radiation, where they can act as sunscreens to protect the plant's cellular machinery from damage. core.ac.uk In a study on Chinese jujube cultivars, 5-O-p-Coumaroylquinic acid was found to accumulate in higher amounts in certain varieties, suggesting a role in local adaptation and stress tolerance. nih.gov The upregulation of genes and metabolites in the phenylpropanoid pathway is a common plant response to various environmental challenges. frontiersin.org
Extraction, Isolation, and Purification Methodologies for Research
Solvent Extraction Techniques
The initial step in isolating (Z)-5-p-Coumaroylquinic acid from plant matrices is typically solid-liquid extraction using appropriate solvents. The choice of solvent is crucial and is dictated by the polarity of the target compound. Phenolic compounds, including coumaroylquinic acids, are often extracted using polar solvents.
Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof. us.es Aqueous mixtures of these organic solvents are often more efficient than the pure solvents. For instance, a 60% ethanol extract of immature pear fruit was used as a starting point for the isolation of 5-O-cis-p-coumaroylquinic acid methyl ester, indicating the suitability of aqueous ethanol for this class of compounds. researchgate.net The addition of a small amount of acid to the solvent can sometimes improve extraction efficiency. zenodo.org
The selection of the solvent system is a critical parameter that needs to be optimized for each specific plant matrix to achieve maximum yield and selectivity for the target compound.
Table 1: Solvents Used in the Extraction of p-Coumaroylquinic Acid and Related Phenolic Compounds
| Solvent System | Application/Source Material | Reference |
|---|---|---|
| 60% Ethanol | Immature pear (Pyrus pyrifolia) fruit for isolation of cis-p-coumaroylquinic acid methyl ester. | researchgate.net |
| Methanol:Water (80:20, v/v) | Olive mill waste for recovery of p-coumaroyl derivatives. | us.es |
| 1-Octanol | Physical extraction of p-coumaric acid from aqueous solutions. | zenodo.org |
Advanced Extraction Technologies
To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. These methods offer improved efficiency and are considered "green" alternatives.
Ultrasound-Assisted Extraction (UASE) utilizes acoustic cavitation to enhance the extraction process. Ultrasonic waves create and collapse microscopic bubbles in the solvent, generating high-energy microjets that disrupt plant cell walls. This facilitates the release of intracellular compounds and enhances mass transfer of the solute into the solvent. nih.govnih.gov
Key parameters that are optimized in UASE include ultrasonic power, frequency, temperature, extraction time, and the solvent-to-solid ratio. nih.govmdpi.com Studies on related compounds like dicaffeoylquinic acids have shown that ultrasound can not only accelerate extraction but also potentially promote isomerization from trans to cis forms, an effect that could be harnessed for producing the (Z)-isomer. nih.govnih.gov However, prolonged exposure or high power can also lead to degradation, necessitating careful optimization. nih.gov
Table 2: Exemplary UASE Parameters for Phenolic Acid Extraction
| Parameter | Value/Range | Target Compound/Source | Reference |
|---|---|---|---|
| Frequency | 37 kHz and 80 kHz | Caffeoylquinic acids | nih.gov |
| Power | 150 - 250 W | Carnosic and Rosmarinic acid | mdpi.com |
| Temperature | 40 - 50 °C | Chlorogenic acid and Cynarin | researchgate.net |
| Time | 10 - 60 min | Dicaffeoylquinic acids | nih.gov |
Besides UASE, several other modern techniques are employed for the efficient extraction of phenolic compounds.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and the sample matrix, causing the rupture of plant cells and the subsequent release of phytochemicals. It is known for its high speed and efficiency.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (below their critical point) and pressures. These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power, leading to rapid and efficient extractions.
Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide above its critical temperature and pressure as a solvent. While CO2 is non-polar, its polarity can be modified by adding co-solvents like ethanol, making it suitable for extracting a range of phenolic compounds.
These techniques offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often higher yields compared to conventional methods.
Chromatographic Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of (Z)-5-p-Coumaroylquinic acid.
Column chromatography is a fundamental and widely used technique for purifying compounds from complex mixtures. Different stationary phases can be employed depending on the properties of the target molecule and the impurities to be removed.
Adsorption Chromatography: Resins like Amberlite XAD-2 are used for the initial cleanup of crude extracts. For instance, 60% ethanol extracts of immature pear were first passed through an Amberlite XAD-2 column to isolate coumaroyl quinic acid derivatives. researchgate.net Normal-phase chromatography on silica (B1680970) gel is also common, using solvent systems like diethyl ether/dichloromethane to separate compounds based on polarity. qmul.ac.uk
Size-Exclusion Chromatography: Resins such as Sephadex LH-20 are effective for separating phenolic compounds based on their molecular size and polarity. This technique was used in the purification of comselogoside, a p-coumaroyl derivative. us.es
Reversed-Phase Chromatography: This is a powerful technique for separating isomers. Reversed-phase C18 or RP-Amide columns are frequently used in High-Performance Liquid Chromatography (HPLC) for the final purification of p-coumaroylquinic acid isomers. us.esresearchgate.net The separation is based on the hydrophobic interactions between the compounds and the stationary phase, with elution achieved using a gradient of a polar mobile phase, such as water with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. us.esnih.gov
After chromatographic purification, the isolated compound may require further refinement to achieve high purity, which is crucial for use as an analytical standard.
Recrystallization: This is a classic technique for purifying solid compounds. The impure compound is dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. mdpi.com The choice of solvent is critical for successful recrystallization.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separating closely related isomers, such as the cis and trans forms of 5-p-Coumaroylquinic acid, or for obtaining highly pure standards, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions corresponding to the desired peak are collected for subsequent analysis. qmul.ac.uk It is important to note that exposure to UV light in a HPLC detector can cause photoisomerization of the more stable trans-isomer to the cis-isomer. us.es This phenomenon can be exploited or must be carefully controlled depending on the research objective.
The combination of these extraction, isolation, and purification methodologies allows for the successful procurement of (Z)-5-p-Coumaroylquinic acid for detailed scientific investigation.
Challenges and Considerations in Extraction and Isolation
The journey from a raw extract to a purified sample of (Z)-5-p-coumaroylquinic acid is fraught with challenges that demand careful consideration and innovative solutions. The inherent chemical properties of the molecule and its presence in complex matrices contribute to the difficulty of its isolation.
A primary challenge lies in the potential for isomerization. The double bond in the p-coumaroyl moiety is susceptible to conversion between the (Z) and (E) forms, a process that can be triggered by exposure to light, heat, or certain chemical conditions during extraction and purification. This instability can lead to a loss of the desired isomer and the contamination of the final sample. Researchers must, therefore, employ mild extraction conditions and protect samples from light to preserve the integrity of the (Z)-isomer.
Furthermore, the structural similarity between the (Z) and (E) isomers of 5-p-coumaroylquinic acid, as well as other isomers like 3- and 4-p-coumaroylquinic acids, presents a significant separation challenge. Their similar polarities and molecular weights make them difficult to resolve using conventional chromatographic techniques. The co-occurrence of these isomers in natural extracts necessitates the use of high-resolution chromatographic methods to achieve adequate separation.
The low concentration of (Z)-5-p-coumaroylquinic acid in most natural sources is another major hurdle. This requires the processing of large amounts of starting material to obtain even small quantities of the pure compound, which can be both time-consuming and costly. Consequently, there is a growing interest in synthetic routes that can produce the (Z)-isomer more efficiently.
Finally, the lack of commercially available standards for (Z)-5-p-coumaroylquinic acid complicates its identification and quantification in complex mixtures. The synthesis of this isomer is often a necessary prerequisite for developing analytical methods and for its use as a reference compound in further studies.
To address these challenges, researchers often turn to advanced techniques such as high-performance counter-current chromatography (HPCCC) and preparative high-performance liquid chromatography (prep-HPLC), often in combination, to achieve the desired purity. The selection of appropriate stationary and mobile phases is critical for the successful separation of these closely related isomers.
| Challenge | Key Considerations and Mitigation Strategies |
| Isomerization | Use of mild extraction conditions (low temperature, neutral pH), protection from light, and minimizing processing time. |
| Structural Similarity to Other Isomers | Employment of high-resolution chromatographic techniques (e.g., prep-HPLC, HPCCC) with optimized separation conditions. |
| Low Natural Abundance | Processing of large quantities of source material or exploring synthetic production methods. |
| Lack of Commercial Standards | In-house synthesis and characterization to create a reference standard for analytical purposes. |
Analytical Characterization and Quantification in Research Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous structural confirmation of (Z)-5-p-Coumaroylquinic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are pivotal in determining its precise chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For (Z)-5-p-Coumaroylquinic acid, ¹H NMR is particularly useful for confirming the cis or (Z) configuration of the coumaroyl moiety. This is determined by the coupling constant (J-value) between the two olefinic protons (H-7' and H-8') on the double bond of the p-coumaric acid portion. A smaller coupling constant is characteristic of the cis configuration, whereas a larger value indicates the trans configuration.
Research has identified the olefinic double bond protons for a related compound, 5-O-cis-p-coumaroyl quinic acid methyl ester, with signals appearing at δ 6.86 (1H, d, H-7') and δ 5.73 (1H, d, H-8'). The key diagnostic feature is the coupling constant of 13.0 Hz between these protons, which confirms the cis geometry of the double bond. This contrasts sharply with the trans isomer, which exhibits a much larger coupling constant, typically around 16.0 Hz. Data for the parent cis-p-hydroxycinnamic acid shows a similar coupling constant of 12.9 Hz.
| Isomer | Proton | Chemical Shift (δ) | Coupling Constant (J) |
|---|---|---|---|
| (Z)- or cis- | H-7' | ~6.8 ppm | ~13.0 Hz |
| H-8' | ~5.7 ppm | ||
| (E)- or trans- | H-7' | ~7.6 ppm | ~16.0 Hz |
| H-8' | ~6.3 ppm |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For (Z)-5-p-Coumaroylquinic acid, analysis in negative ion mode is common. The technique detects the deprotonated molecule, [M-H]⁻. In studies using high-resolution quadrupole time-of-flight (HR-QTOF) mass spectrometry, the [M-H]⁻ ion for 5-O-p-coumaroylquinic acid has been observed at a mass-to-charge ratio (m/z) of 337.0924. This experimental value corresponds closely to the calculated exact mass for the molecular formula C₁₆H₁₇O₈⁻.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₈ |
| Ion Formula | [C₁₆H₁₇O₈]⁻ |
| Calculated m/z | 337.0929 |
| Observed m/z | 337.0924 |
| Ionization Mode | Negative Electrospray (ESI-) |
Chromatographic Methods for Identification and Quantification
Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for separating (Z)-5-p-Coumaroylquinic acid from other related compounds and for its quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS / LC-MSn / LC-MS-MS / UPLC-Q TRAP-MS/MS)
Liquid chromatography, especially Ultra-High-Performance Liquid Chromatography (UHPLC), offers high-resolution separation of isomers. When coupled with tandem mass spectrometry (MS/MS or MSn), it becomes a definitive tool for both identification and quantification. This hyphenated technique allows for the separation of compounds based on their physicochemical properties, followed by mass analysis for structural confirmation. UHPLC coupled with a quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS) is frequently used for the comprehensive profiling of phenolic compounds, including coumaroylquinic acid isomers, in various natural sources.
In reversed-phase liquid chromatography (RP-LC), the retention time of a compound is influenced by its polarity. When separating the cis and trans isomers of 5-p-coumaroylquinic acid, the (Z)-isomer exhibits distinct chromatographic behavior. Studies have shown that cis-5-acyl-quinic acids, including (Z)-5-p-Coumaroylquinic acid, are more hydrophobic and therefore elute later from the reversed-phase column than their corresponding trans counterparts. This difference in retention time is a key factor in their initial identification and separation.
Mass spectrometry provides a molecular fingerprint through the analysis of molecular ions and their fragmentation patterns. In negative ion mode ESI-MS, (Z)-5-p-Coumaroylquinic acid, like its trans isomer, typically shows a deprotonated molecular ion [M-H]⁻ at m/z 337.
Tandem mass spectrometry (MS/MS) is used to further confirm the identity by fragmenting the parent ion. The fragmentation pattern is characteristic of the substitution position on the quinic acid moiety. For all 5-O-acyl-quinic acids, the most prominent fragmentation pathway involves the neutral loss of the p-coumaroyl group, leading to a base peak fragment ion at m/z 191, which corresponds to the deprotonated quinic acid moiety [quinic acid - H]⁻. Other less intense fragment ions may be observed at m/z 163, representing the deprotonated coumarate ion [coumarate]⁻, and m/z 119, resulting from the loss of CO₂ from the coumarate ion [coumarate - CO₂]⁻. The dominance of the m/z 191 fragment is a diagnostic marker that distinguishes the 5-isomer from the 3- and 4-isomers, which produce different base peaks in their MS/MS spectra.
| m/z | Ion Identity | Description |
|---|---|---|
| 337 | [M-H]⁻ | Deprotonated molecular ion |
| 191 | [quinic acid - H]⁻ | Base peak for 5-isomers, resulting from the loss of the coumaroyl group |
| 173 | [quinic acid - H - H₂O]⁻ | Loss of water from the quinic acid fragment |
| 163 | [p-coumaric acid - H]⁻ | Deprotonated p-coumaric acid fragment |
| 119 | [p-coumaric acid - H - CO₂]⁻ | Loss of carbon dioxide from the p-coumaric acid fragment |
Regioisomeric Assignment and Differentiation
The differentiation of (Z)-5-p-Coumaroylquinic acid from its regioisomers, such as the 3- and 4-p-coumaroylquinic acids, as well as its (E)-isomer, is a critical analytical challenge. The assignment of the p-coumaroyl group to the C-5 position of the quinic acid moiety and the confirmation of the Z-configuration of the double bond in the p-coumaric acid residue are typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).
In NMR spectroscopy, the precise chemical shifts and coupling constants of the protons on the quinic acid ring provide definitive evidence for the location of the ester linkage. The proton at the C-5 position typically shows a characteristic downfield shift upon esterification. Furthermore, two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations between the carbonyl carbon of the p-coumaroyl group and the H-5 proton of the quinic acid ring, unequivocally confirming the C-5 substitution. The differentiation between the (Z) and (E) isomers is determined by the coupling constant of the vinylic protons in the p-coumaric acid moiety. The (Z)-isomer exhibits a smaller coupling constant (typically around 12-13 Hz) compared to the (E)-isomer (around 16 Hz).
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers a complementary method for isomer differentiation based on fragmentation patterns. While regioisomers of p-coumaroylquinic acid often produce similar precursor ions, the relative intensities of their fragment ions can differ. For instance, the fragmentation of the [M-H]⁻ ion of 5-p-coumaroylquinic acid may yield characteristic product ions corresponding to the quinic acid moiety and the p-coumaric acid moiety. The specific fragmentation pathways and the abundance of these fragments can provide clues to the substitution pattern. However, the differentiation of (Z) and (E) isomers by MS alone can be challenging without chromatographic separation, as they often exhibit identical mass spectra. ugent.beresearchgate.net
Table 1: Key Spectroscopic Data for the Differentiation of p-Coumaroylquinic Acid Isomers
| Technique | Parameter | (Z)-5-p-Coumaroylquinic acid | (E)-5-p-Coumaroylquinic acid | Other Regioisomers (e.g., 3- or 4-p-CQA) |
| ¹H NMR | Vinylic Proton Coupling Constant (J) | ~12-13 Hz | ~16 Hz | Similar to corresponding (Z) or (E) isomer |
| H-5 Proton Chemical Shift (δ) | Downfield shifted | Downfield shifted | H-3 or H-4 proton is downfield shifted | |
| HMBC | Correlation | Carbonyl of p-coumaroyl to H-5 of quinic acid | Carbonyl of p-coumaroyl to H-5 of quinic acid | Carbonyl of p-coumaroyl to H-3 or H-4 of quinic acid |
| MS/MS | Fragmentation | Characteristic fragments of quinic and p-coumaric acid | Characteristic fragments of quinic and p-coumaric acid | May show different relative intensities of fragment ions |
Ultra-High Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the separation and quantification of (Z)-5-p-Coumaroylquinic acid in complex mixtures such as plant extracts. The high resolving power of UHPLC allows for the separation of closely related isomers, including the (Z) and (E) forms of 5-p-coumaroylquinic acid, as well as its regioisomers.
The chromatographic separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and retention. The gradient elution, where the proportion of the organic solvent is gradually increased, is essential for resolving the various phenolic compounds present in a sample.
The Diode Array Detector provides spectral information across a range of wavelengths for each point in the chromatogram. (Z)-5-p-Coumaroylquinic acid, like other hydroxycinnamic acid derivatives, exhibits a characteristic UV spectrum with a maximum absorption (λmax) that is slightly different from its (E)-isomer. The (Z)-isomers of hydroxycinnamic acids generally show a small hypsochromic shift (shift to a shorter wavelength) and a decrease in molar absorptivity compared to the corresponding (E)-isomers. This spectral information is not only useful for identification but also for assessing the purity of the chromatographic peak. Quantification is performed by integrating the peak area at the λmax and comparing it to a calibration curve constructed with a pure standard of (Z)-5-p-Coumaroylquinic acid.
Table 2: Typical UHPLC-DAD Parameters for the Analysis of (Z)-5-p-Coumaroylquinic acid
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over a specified time |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | Diode Array Detector (DAD) |
| Wavelength | Monitoring at λmax (typically around 310-315 nm) |
Metabolomics Approaches for Comprehensive Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for the comprehensive profiling of phytochemicals, including (Z)-5-p-Coumaroylquinic acid. Untargeted metabolomics approaches, often employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), aim to detect and identify as many metabolites as possible in a sample.
In such studies, the presence of (Z)-5-p-Coumaroylquinic acid would be indicated by a feature with a specific mass-to-charge ratio (m/z) and retention time. For instance, in negative ionization mode, it would be detected as its deprotonated molecule [M-H]⁻. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition, which is a crucial first step in identification. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns that can be compared against spectral libraries or used for structural elucidation.
The identification of a "5-O-cis-p-coumaroyl quinic acid methyl ester" in a metabolomics study of immature pear fruit highlights the capability of these techniques to detect Z-isomers of coumaroylquinic acid derivatives. This finding suggests that (Z)-5-p-Coumaroylquinic acid itself is likely present in various plant species and can be profiled using metabolomics workflows. The comprehensive nature of metabolomics allows for the simultaneous analysis of (Z)-5-p-Coumaroylquinic acid alongside its isomers and other related metabolites, providing a holistic view of the phenolics in a given sample.
Use as a Quality Marker in Natural Product Analysis
The use of specific chemical constituents as markers for the quality control of natural products is a fundamental practice in the pharmaceutical and food industries. A quality marker is a compound or a group of compounds that can be used to assess the identity, purity, and content of a natural product. While the more abundant (E)-isomers of hydroxycinnamic acids are often utilized as quality markers, the potential of (Z)-isomers like (Z)-5-p-Coumaroylquinic acid should not be overlooked.
The presence and concentration of (Z)-5-p-Coumaroylquinic acid could serve as an indicator of specific plant species or varieties, geographical origin, or processing conditions. For instance, the formation of (Z)-isomers can be induced by exposure to UV light or certain processing steps. Therefore, the ratio of (Z)- to (E)-5-p-Coumaroylquinic acid could potentially be used as a marker to assess the storage and processing history of a plant-based product.
For (Z)-5-p-Coumaroylquinic acid to be established as a reliable quality marker, further research is needed to validate its specificity, stability, and correlation with the quality attributes of the natural product . This would involve the development and validation of robust analytical methods for its routine quantification and a thorough investigation of its distribution in a wide range of samples.
Preclinical Biological Activities and Mechanistic Investigations
Antioxidant Activity
The antioxidant potential of p-coumaric acid is multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant systems.
p-Coumaric acid is recognized as a potent scavenger of free radicals. nbinno.com This activity is attributed to its phenolic structure, specifically the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. nih.gov Its efficacy has been demonstrated in various in vitro assays. nih.gov
The primary mechanisms of radical scavenging by p-coumaric acid include:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, a key mechanism for scavenging lipid peroxyl radicals.
Single Electron Transfer followed by Proton Transfer (SET-PT): The compound can donate an electron to a radical, followed by the release of a proton. The susceptibility to this mechanism is influenced by the solvent environment, being more favored in polar mediums. cmst.eu
Studies have demonstrated the effective scavenging of various radicals, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, superoxide (B77818) anion radicals, and hydroxyl radicals. nih.gov
| Assay | Finding | Reference Compound(s) | Source |
|---|---|---|---|
| DPPH Radical Scavenging | Demonstrated effective scavenging activity. | BHA, BHT, α-tocopherol, Ascorbic acid | nih.gov |
| ABTS•+ Radical Scavenging | Showed effective scavenging activity. | BHA, BHT, α-tocopherol, Ascorbic acid | nih.gov |
| Superoxide Anion Radical Scavenging | Exhibited effective scavenging activity. | BHA, BHT, α-tocopherol, Ascorbic acid | nih.gov |
| Hydrogen Peroxide Scavenging | Demonstrated effective scavenging activity. | BHA, BHT, α-tocopherol, Ascorbic acid | nih.gov |
Beyond direct scavenging, p-coumaric acid can enhance the body's endogenous antioxidant defenses. It has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. By promoting Nrf2 activation, p-coumaric acid can increase the production of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby bolstering cellular resistance to oxidative stress. mdpi.com
Anti-inflammatory Activity
p-Coumaric acid exhibits significant anti-inflammatory effects by intervening in key inflammatory signaling pathways and reducing the production of inflammatory mediators. nih.govnih.gov
A primary anti-inflammatory mechanism of p-coumaric acid is its ability to inhibit the production of pro-inflammatory cytokines. In preclinical models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, p-coumaric acid has been shown to significantly reduce the expression of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govhilarispublisher.comresearchgate.net
This suppression is achieved by targeting major upstream signaling pathways:
Nuclear Factor-kappa B (NF-κB) Pathway: p-Coumaric acid can inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. hilarispublisher.comresearchgate.net It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. hilarispublisher.com
Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound also modulates the MAPK pathway, suppressing the phosphorylation of key kinases like ERK1/2 and JNK, which are also involved in the inflammatory response. hilarispublisher.com
| Mediator | Effect of p-Coumaric Acid Treatment | Underlying Mechanism | Source |
|---|---|---|---|
| TNF-α | Significantly inhibited expression at mRNA and protein levels. | Inhibition of NF-κB and MAPK signaling. | hilarispublisher.comresearchgate.net |
| IL-6 | Significantly inhibited expression. | Inhibition of NF-κB and MAPK signaling. | hilarispublisher.commdpi.com |
| IL-1β | Significantly inhibited expression at mRNA and protein levels. | Inhibition of NF-κB and MAPK signaling. | hilarispublisher.comresearchgate.net |
| iNOS | Significantly inhibited expression at mRNA and protein levels. | Inhibition of NF-κB and MAPK signaling. | hilarispublisher.comresearchgate.net |
Inhibition of Prostaglandin E2 (PGE2) Production
Similarly, a comprehensive search of scientific databases yields no studies detailing the effects of (Z)-5-p-Coumaroylquinic acid on the production of Prostaglandin E2 (PGE2). The role of various natural compounds in the regulation of inflammatory mediators like PGE2 is an active area of research. However, the specific contribution of (Z)-5-p-Coumaroylquinic acid to the inhibition of PGE2 synthesis has not been reported.
Antimicrobial Activity
Antibacterial Effects
(Z)-5-p-Coumaroylquinic acid, also known as 5-p-cis-coumaroylquinic acid, has been reported to exhibit moderate antibacterial activities. nih.gov Specifically, it has shown efficacy against five common food-borne pathogens. nih.gov This activity is consistent with the known antimicrobial properties of other phenolic compounds.
The antibacterial efficacy of coumaroylquinic acid isomers has been investigated. For instance, 3-p-trans-coumaroyl-2-hydroxyquinic acid, a structurally related compound, demonstrated moderate inhibitory effects against a panel of eleven food-borne pathogens, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimum inhibitory concentrations (MICs) for this compound were found to be in the range of 2.5–10 mg/mL. nih.govnih.gov
Table 2: Antibacterial Activity of a Related Coumaroylquinic Acid Isomer
| Compound | Tested Pathogens | MIC Range |
|---|---|---|
| 3-p-trans-Coumaroyl-2-hydroxyquinic acid | Eleven food-borne pathogens | 2.5–10 mg/mL nih.govnih.gov |
Membrane-Disruptive Mechanisms
The antibacterial action of phenolic compounds often involves the disruption of the bacterial cell membrane. While the specific mechanism for (Z)-5-p-Coumaroylquinic acid has not been fully elucidated, studies on related isomers provide strong indications of its mode of action.
Research on 3-p-trans-coumaroyl-2-hydroxyquinic acid has revealed that its antibacterial activity against Staphylococcus aureus is achieved by damaging the cytoplasmic membrane. nih.govnih.gov This damage is characterized by a significant hyperpolarization of the membrane, a loss of membrane integrity, and subsequent severe morphological changes, including the leakage of intracellular components. nih.govnih.gov It is proposed that this compound interacts with both the lipids and proteins within the cell membrane. nih.govnih.gov Furthermore, p-coumaric acid itself has been shown to kill bacteria by disrupting their cell membranes. nih.gov Given these findings, it is highly probable that (Z)-5-p-Coumaroylquinic acid exerts its antibacterial effects through a similar membrane-disruptive mechanism.
Effects on Glucose Regulation
Phenolic compounds are known to influence glucose metabolism, and this is an area of active investigation for the management of hyperglycemia. While direct studies on the effects of (Z)-5-p-Coumaroylquinic acid on glucose regulation are not widely available, the bioactivity of its component, p-coumaric acid, has been explored.
p-Coumaric acid has been shown to modulate glucose and lipid metabolism. nih.govresearchgate.net Studies have indicated that it can improve glucose homeostasis and insulin (B600854) sensitivity. nih.gov Mechanistically, p-coumaric acid is thought to exert its effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net Activation of AMPK in skeletal muscle can enhance glucose uptake. p-Coumaric acid has also been reported to lower blood glucose levels and improve insulin levels in diabetic animal models. jocpr.com These effects are attributed to its ability to modulate enzymes involved in glucose metabolism and its antioxidant properties that can protect pancreatic β-cells. nih.gov The presence of the p-coumaroyl moiety in (Z)-5-p-Coumaroylquinic acid suggests that it may also contribute to the regulation of glucose metabolism.
Anti-amyloid-beta (Aβ) Activity
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. The inhibition of Aβ aggregation and the protection of neurons from Aβ-induced toxicity are key therapeutic strategies.
There is growing evidence for the neuroprotective effects of phenolic compounds, including those structurally related to (Z)-5-p-Coumaroylquinic acid. p-Coumaric acid has been shown to attenuate Aβ-induced toxicity in cell models. nih.gov It is believed to exert its neuroprotective effects by inhibiting neuroinflammatory responses triggered by Aβ. nih.gov
Furthermore, research on 4-p-Coumaroylquinic acid, an isomer of the subject compound, has demonstrated neuroprotective effects. frontiersin.org Molecular docking studies have suggested that 4-p-Coumaroylquinic acid can exhibit low binding energies with key targets involved in neuronal apoptosis. frontiersin.org These findings indicate that coumaroylquinic acids have the potential to be neuroprotective and may interfere with the pathological cascade initiated by Aβ. The structural features of these compounds, including the phenolic ring and the quinic acid core, likely play a role in their interaction with Aβ or in modulating cellular pathways to protect against Aβ-induced damage.
Antiproliferative Activity (in vitro)
Direct in vitro studies on the antiproliferative activity of isolated (Z)-5-p-Coumaroylquinic acid are limited in the currently available scientific literature. However, the presence of this compound has been identified in plant extracts that have demonstrated cytotoxic effects against various cancer cell lines.
In a study investigating the bioactive properties of Carissa macrocarpa, (Z)-5-p-Coumaroylquinic acid (also referred to as cis-5-p-coumaroylquinic acid) was identified as the major phenolic compound in the hydroethanolic extract of the leaves mdpi.com. This leaf extract exhibited antiproliferative activity against four human tumor cell lines: NCI-H460 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma). Notably, the extracts did not show toxicity against a normal liver cell line (PLP2) mdpi.com. While these findings suggest a potential role for the constituents of the extract, including (Z)-5-p-Coumaroylquinic acid, in the observed anticancer activity, the specific contribution of this individual compound remains to be elucidated through studies using the isolated molecule.
The table below summarizes the antiproliferative activity of the Carissa macrocarpa leaf extract, in which (Z)-5-p-Coumaroylquinic acid is a major component.
| Cell Line | Cancer Type | GI50 (µg/mL) of Leaf Extract |
| NCI-H460 | Non-small cell lung cancer | 52.1 ± 0.3 |
| MCF-7 | Breast adenocarcinoma | 167 ± 2 |
| HeLa | Cervical carcinoma | Not specified |
| HepG2 | Hepatocellular carcinoma | >400 |
It is important to note that these values represent the activity of the entire plant extract and not of isolated (Z)-5-p-Coumaroylquinic acid.
Hepatoprotective Potential (in experimental models)
PPAR-α is a key nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation in the liver. The activation of PPAR-α is a known mechanism for hepatoprotective effects. The in silico analysis revealed that (Z)-5-p-Coumaroylquinic acid exhibited a strong binding affinity to PPAR-α, suggesting that it may act as a ligand for this receptor. This interaction could potentially modulate the expression of genes involved in liver protection.
The table below presents the binding affinity of (Z)-5-p-Coumaroylquinic acid with PPAR-α from the molecular docking study.
| Compound | Target Protein | Binding Affinity (Kcal/mol) |
| (Z)-5-p-Coumaroylquinic acid | PPAR-α | -8.6 |
This result is based on a computational model and further in vitro and in vivo studies are required to validate the hepatoprotective potential of (Z)-5-p-Coumaroylquinic acid and to elucidate the underlying mechanisms of action.
Structure Activity Relationship Sar Studies
Influence of Acyl Moiety on Biological Activity
The nature of the acyl group esterified to the quinic acid core is a key determinant of the biological activity of chlorogenic acid and its analogues. While direct comparative studies focusing solely on the (Z)-5-p-coumaroylquinic acid isomer are limited, research on related acyl-quinic acids provides valuable insights.
The acyl donor chain length has been shown to influence the antioxidant activities of chlorogenic acid derivatives. In one study, chlorogenic acid was acylated with vinyl esters of varying carbon chain lengths. The resulting derivatives exhibited altered lipophilicity, which in turn affected their digestive stability and cellular antioxidant activity. Specifically, increased lipophilicity was positively correlated with enhanced stability during in vitro digestion and improved capacity to cross cell membranes, leading to enhanced antioxidant effects nih.gov. This suggests that modifying the p-coumaroyl moiety in (Z)-5-p-coumaroylquinic acid, for instance by esterification with different fatty acids, could modulate its bioavailability and antioxidant potential.
Furthermore, the type of hydroxycinnamic acid that forms the acyl group plays a significant role. For example, dicaffeoylquinic acids generally exhibit stronger antioxidant activities than monocaffeoylquinic acids, primarily due to the higher number of hydroxyl groups nih.gov. This highlights the importance of the hydroxylation pattern on the aromatic ring of the acyl moiety in determining the radical scavenging capacity.
The table below summarizes the influence of different acyl moieties on the antioxidant activity of chlorogenic acid derivatives, providing a basis for understanding the potential impact of similar modifications to (Z)-5-p-coumaroylquinic acid.
| Acyl Moiety Modification | Observed Effect on Biological Activity | Reference |
| Increased acyl chain length | Enhanced lipophilicity, digestive stability, and cellular antioxidant activity. | nih.gov |
| Dicaffeoyl vs. Monocaffeoyl | Dicaffeoyl derivatives show higher antioxidant activity due to more hydroxyl groups. | nih.gov |
Impact of Stereoisomerism on Activity
Stereochemistry plays a pivotal role in the biological activity of natural compounds, as biomolecules within the body are chiral and can interact differently with various stereoisomers nih.gov. In the context of 5-p-coumaroylquinic acid, two key aspects of stereoisomerism are the cis/trans (Z/E) configuration of the double bond in the p-coumaroyl group and the stereochemistry of the quinic acid moiety itself.
While the majority of naturally occurring and studied coumaroylquinic acids are the trans (E) isomers, the cis (Z) isomer also exists thieme-connect.comus.es. The geometric isomerism of the double bond can significantly influence the shape of the molecule and, consequently, its interaction with biological targets. Studies on other phenolic compounds, such as resveratrol (B1683913), have shown that cis and trans isomers can exhibit different biological activities nih.gov. For instance, trans-resveratrol has been found to be more potent in certain anticancer assays compared to its cis-counterpart nih.gov. Conversely, for other compounds, the cis isomer has demonstrated superior activity mdpi.com. In the case of comselogoside, a secoiridoid glucoside with a p-coumaroyl moiety, the cis-isomer exhibited lower radical-scavenging activity than the trans-isomer us.es. This suggests that the biological activity of (Z)-5-p-coumaroylquinic acid may differ significantly from its more common (E)-isomer.
The following table illustrates the potential differences in biological activity based on the stereoisomerism of related compounds.
| Compound | Isomer Comparison | Impact on Biological Activity | Reference |
| Resveratrol | cis vs. trans | trans-isomer showed greater cytotoxicity in some cancer cell lines. | nih.gov |
| Comselogoside | cis vs. trans | cis-isomer had lower radical-scavenging activity. | us.es |
| Norendoxifen | E vs. Z | Isomers showed different inhibitory activities against cytochrome P450 enzymes. | nih.gov |
Role of Hydroxyl Group Acetylation
Acetylation of the hydroxyl groups on the phenolic ring and the quinic acid moiety can significantly alter the physicochemical properties and biological activity of (Z)-5-p-coumaroylquinic acid. Acetylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially improve its bioavailability.
Studies on other phenolic compounds, such as resveratrol and tyrosol, have demonstrated that acetylation can modulate their biological effects. For instance, acetylated derivatives of these compounds have shown either similar or even higher antithrombotic activity compared to the parent compounds nih.gov. The degree of acetylation can also be a factor; for example, monoacetylated and triacetylated resveratrol exhibited similar inhibitory activity on platelet aggregation, while the diacetylated derivatives were more potent nih.gov.
However, the effect of acetylation is not always straightforward. In some cases, it can lead to a decrease in certain biological activities. The impact of acetylation depends on which hydroxyl groups are modified and the specific biological activity being assessed. For phenolic N-acylhydrazones, the position and type of functional groups, including acetyl groups, were found to influence both their antioxidant and cytotoxic activities royalsocietypublishing.org.
The table below provides examples of how hydroxyl group acetylation affects the biological activity of other phenolic compounds.
| Compound | Acetylation Effect | Outcome | Reference |
| Resveratrol | Di-acetylation | More potent inhibition of platelet aggregation. | nih.gov |
| Tyrosol | Mono-acetylation | Acts as a PAF inhibitor. | nih.gov |
| Tyrosol | Di-acetylation | Induces platelet aggregation. | nih.gov |
| Phenolic Compounds | General Acetylation | Can increase hydrophobicity and cellular uptake, potentially enhancing bioactivity. | researchgate.net |
Significance of Double Bonds and Saturation
The double bond in the p-coumaroyl moiety of (Z)-5-p-coumaroylquinic acid is part of an α,β-unsaturated carbonyl system. This structural feature is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is often crucial for the biological activity of many compounds, as it allows for covalent interactions with biological macromolecules, such as proteins and enzymes.
The α,β-unsaturated carbonyl system is known to be important for the anti-inflammatory and other biological activities of various natural products. Saturation of this double bond to form a dihydro-p-coumaroylquinic acid derivative would eliminate this Michael acceptor capability and is expected to significantly alter the compound's biological profile. For instance, studies on other compounds have shown that the α,β-unsaturated carbonyl group is essential for their ability to activate certain signaling pathways involved in the cellular stress response.
The presence of the double bond also contributes to the planarity and rigidity of the acyl side chain, which can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. Therefore, both the electronic properties and the conformational effects of the double bond are significant for the biological activity of (Z)-5-p-coumaroylquinic acid.
The following table highlights the importance of the α,β-unsaturated system in other bioactive molecules.
| Structural Feature | Biological Relevance | Example Compounds |
| α,β-Unsaturated Carbonyl | Michael acceptor, potential for covalent modification of proteins. | Chalcones, Curcumin |
| α,β-Unsaturated Carbonyl | Important for anti-inflammatory and anticancer activities. | Various natural products |
Structural Modifications for Enhanced Potency or Specificity
To enhance the therapeutic potential of (Z)-5-p-coumaroylquinic acid, various structural modifications can be envisioned. These modifications aim to improve its potency, selectivity, and pharmacokinetic properties.
One approach is the synthesis of ester derivatives to increase lipophilicity and potentially improve bioavailability. As discussed in section 7.1, altering the acyl chain length can modulate antioxidant activity nih.gov. Esterification of p-coumaric acid has been shown to improve its control over melanoma cell growth, suggesting a positive role for increased lipophilicity mdpi.com.
Another strategy involves modifying the substitution pattern on the aromatic ring of the p-coumaroyl moiety. The number and position of hydroxyl groups are known to be critical for the antioxidant activity of phenolic acids. For instance, the addition of hydroxyl groups, as seen in the conversion of a p-coumaroyl to a caffeoyl moiety, generally enhances antioxidant capacity.
Furthermore, the synthesis of amide derivatives instead of esters can lead to compounds with different stability and biological activity profiles. The replacement of the ester linkage with an amide bond in chlorogenic acid analogues has been explored to create mimics with high antioxidant activity.
Finally, the quinic acid core itself can be a target for modification. Replacing the quinic acid with other cyclic polyols or even acyclic moieties could lead to novel compounds with altered conformational flexibility and biological activity. The synthesis of quinic acid derivatives has been explored to develop new anti-inflammatory agents researchgate.net.
The table below outlines some potential structural modifications and their expected impact on the biological activity of (Z)-5-p-coumaroylquinic acid.
| Modification Strategy | Rationale | Potential Outcome |
| Esterification of the carboxylic acid | Increase lipophilicity, enhance cell permeability. | Improved bioavailability and cellular activity. |
| Altering aromatic ring hydroxylation | Modulate antioxidant potential and enzyme inhibition. | Enhanced radical scavenging or specific enzyme inhibitory activity. |
| Amide bond replacement of the ester | Change chemical stability and hydrogen bonding capacity. | Altered pharmacokinetic profile and biological target interactions. |
| Modification of the quinic acid core | Alter conformational properties and solubility. | Novel compounds with different selectivity and activity. |
Preclinical Pharmacokinetic Profile of (Z)-5-p-Coumaroylquinic Acid Remains Uncharacterized
Despite the growing interest in the bioactivities of plant-derived polyphenols, comprehensive preclinical pharmacokinetic data for the specific chemical compound (Z)-5-p-Coumaroylquinic acid is not available in the current scientific literature. Extensive searches of scholarly databases and scientific repositories have yielded no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this particular geometric isomer.
The majority of available research focuses on the more abundant trans-isomer, commonly known as p-coumaric acid and its various conjugates. While these studies provide a general understanding of the pharmacokinetic behavior of hydroxycinnamic acids, this information cannot be directly extrapolated to the (Z)-isomer due to potential differences in chemical and physical properties that can significantly influence biological activity and metabolic fate.
Consequently, there is a complete lack of published in vitro or in vivo animal model data regarding the following critical pharmacokinetic parameters for (Z)-5-p-Coumaroylquinic acid:
Oral Bioavailability: No studies have investigated the extent and rate at which (Z)-5-p-Coumaroylquinic acid is absorbed into the systemic circulation following oral administration.
Clearance and Volume of Distribution: There is no information on the rate at which the compound is removed from the body or the extent of its distribution into various tissues.
Half-Life Determination: The time required for the concentration of the compound in the plasma to reduce by half has not been determined.
Plasma Protein Binding: The degree to which (Z)-5-p-Coumaroylquinic acid binds to proteins in the blood plasma is unknown.
Metabolic Stability: There are no studies characterizing the susceptibility of this compound to metabolism by liver enzymes or other metabolic processes.
Bacterial Stability: Information regarding the stability of (Z)-5-p-Coumaroylquinic acid in the presence of gut microbiota is not available.
Without dedicated preclinical research focusing specifically on the (Z)-isomer of 5-p-Coumaroylquinic acid, a significant knowledge gap remains. Such studies are essential for determining its potential as a therapeutic agent and for understanding its physiological effects. Therefore, no data tables or detailed research findings can be provided for the requested preclinical pharmacokinetics and metabolism of this compound.
Preclinical Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (in vitro and in vivo)
Gastrointestinal Absorption Prediction
In silico absorption, distribution, metabolism, and excretion (ADME) studies performed on analogs like caffeic acid, ferulic acid, and p-coumaric acid have indicated high intestinal absorption and permeability in Caco-2 cell models brazilianjournals.com.br. These models are standard in vitro tools for predicting human intestinal absorption. For instance, a study on p-coumaric acid demonstrated its rapid absorption in the gastrointestinal tract of rats nih.gov. Furthermore, a simulated gastrointestinal digestion/Caco-2 cell model for p-coumaric acid and its derivatives showed significant bioaccessibility and transport embrapa.brresearchgate.net.
Physicochemical properties of 5-p-Coumaroylquinic acid, such as its molecular weight and lipophilicity (predicted LogP of approximately -0.1), are within the ranges that favor good oral bioavailability nih.gov. Computational models for predicting gastrointestinal drug absorption, such as Simcyp, GastroPlus, and GI-Sim, are often used to estimate the fraction of a dose absorbed in humans and can provide valuable insights in the absence of experimental data nih.gov.
Table 1: Predicted Physicochemical Properties and ADME Parameters for (Z)-5-p-Coumaroylquinic acid
| Property | Predicted Value | Implication for Gastrointestinal Absorption |
| Molecular Weight | 338.31 g/mol | Favorable for passive diffusion |
| LogP | -0.1 | Indicates moderate lipophilicity, suitable for absorption |
| Water Solubility | Slightly soluble | Adequate for dissolution in gastrointestinal fluids |
| Caco-2 Permeability | High (predicted) | Suggests good intestinal membrane permeability |
Note: The data in this table is based on in silico predictions and data from structurally similar compounds.
Blood-Brain Barrier Permeability Prediction
The ability of 5-p-Coumaroylquinic acid, (Z)- to cross the blood-brain barrier (BBB) is predicted to be low. This prediction is derived from computational models that assess key molecular descriptors known to influence BBB permeability, such as molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors frontiersin.orgmdpi.com.
In silico studies on similar phenolic compounds, including various cinnamic acid analogues, have consistently predicted poor BBB penetration brazilianjournals.com.br. The molecular structure of 5-p-Coumaroylquinic acid, with its multiple hydroxyl groups and a carboxylic acid moiety, contributes to a higher polar surface area, which generally hinders passive diffusion across the tight junctions of the BBB frontiersin.org.
Various quantitative structure-activity relationship (QSAR) models and machine learning algorithms are employed to predict the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood) nih.gov. For compounds with characteristics similar to 5-p-Coumaroylquinic acid, these models typically yield a negative logBB value, indicating limited access to the central nervous system nih.gov.
Table 2: In Silico Prediction of Blood-Brain Barrier Permeability for (Z)-5-p-Coumaroylquinic acid and Related Compounds
| Compound | Predicted BBB Permeability | Key Influencing Factors |
| (Z)-5-p-Coumaroylquinic acid | Low | High polar surface area, multiple hydrogen bond donors/acceptors |
| p-Coumaric acid | Low | Polar functional groups |
| Caffeic acid | Low | High polarity |
| Ferulic acid | Low | Polar functional groups |
Note: The data presented is based on computational predictions and is intended to be indicative rather than a definitive measure of in vivo BBB permeability.
P-glycoprotein Binding
Based on in silico predictions and studies on related phenolic compounds, 5-p-Coumaroylquinic acid, (Z)- is not expected to be a significant substrate or inhibitor of P-glycoprotein (P-gp) brazilianjournals.com.br. P-glycoprotein is an efflux transporter that plays a crucial role in limiting the absorption and distribution of many xenobiotics, including drugs.
Computational models that predict P-gp interactions often analyze molecular features such as hydrophobicity, the presence of aromatic rings, and hydrogen bonding potential plos.org. While some polyphenols have been shown to interact with P-gp, chlorogenic acid, a closely related compound, was found to be ineffective in P-gp interaction assays nih.govsolvobiotech.com. In silico ADME studies of cinnamic acid analogues also predicted a lack of P-gp inhibition brazilianjournals.com.br. The structural characteristics of 5-p-Coumaroylquinic acid, particularly its polarity, suggest a low affinity for the P-gp binding site.
It is important to note that while in silico models are valuable screening tools, experimental verification using assays such as bidirectional Caco-2 permeability assays or P-gp ATPase activity assays would be necessary to definitively determine the interaction of (Z)-5-p-Coumaroylquinic acid with P-gp nih.gov.
Table 3: Predicted Interaction of (Z)-5-p-Coumaroylquinic acid with P-glycoprotein
| Interaction Type | Predicted Outcome | Rationale |
| P-gp Substrate | Unlikely | Low lipophilicity and structural features not typical of P-gp substrates. |
| P-gp Inhibitor | Unlikely | Studies on related compounds show no significant inhibitory activity. |
Note: This information is based on predictive models and data from analogous compounds and requires experimental confirmation.
Analytical Methods for Pharmacokinetic Parameter Determination
The determination of pharmacokinetic parameters for 5-p-Coumaroylquinic acid, (Z)- in biological matrices necessitates the use of sensitive and specific analytical methods. While a specific validated method for the (Z)- isomer has not been detailed in the literature, methods developed for the quantification of structurally similar compounds, such as chlorogenic acid isomers and other caffeoylquinic acid derivatives, are highly applicable.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most suitable techniques for this purpose due to their high selectivity, sensitivity, and throughput nih.govmdpi.comresearchgate.net. These methods typically involve a sample preparation step, chromatographic separation, and detection by mass spectrometry.
Sample Preparation: Sample preparation is crucial for removing interferences from the biological matrix (e.g., plasma, urine) and concentrating the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins ovid.com.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids mdpi.com.
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Chromatographic Separation: Reversed-phase chromatography is typically employed for the separation of phenolic acids. A C18 column is commonly used with a gradient elution mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol nih.gov. The gradient elution allows for the separation of isomers and metabolites with different polarities.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection, providing high selectivity and sensitivity. The analysis is usually performed in the negative electrospray ionization (ESI) mode, as phenolic acids readily form deprotonated molecules [M-H]⁻ nih.gov. Multiple reaction monitoring (MRM) is the preferred acquisition mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This transition is unique to the analyte and provides excellent specificity for quantification nih.govnih.gov.
Method Validation: Any bioanalytical method used for pharmacokinetic studies must be validated according to regulatory guidelines. This includes assessing the method's linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability of the analyte in the biological matrix under various conditions bohrium.commdpi.com.
Table 4: Typical Parameters for an LC-MS/MS Method for the Quantification of Coumaroylquinic Acids
| Parameter | Typical Conditions |
| Chromatography | UPLC or HPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Detection | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: These are general conditions and would require optimization and validation for the specific analysis of (Z)-5-p-Coumaroylquinic acid.
Computational Studies and Molecular Modeling
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
To investigate the potential biological targets of (Z)-5-p-Coumaroylquinic acid, molecular docking simulations were performed against a panel of selected proteins implicated in various disease pathways. The analysis of the docking poses reveals detailed interactions between the ligand and the amino acid residues within the binding pocket of the target proteins. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.
Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in a hypothetical docking study with a target protein, the hydroxyl groups of the quinic acid and coumaroyl moieties of (Z)-5-p-Coumaroylquinic acid can act as hydrogen bond donors or acceptors, forming strong connections with polar residues in the active site. The aromatic ring of the coumaroyl group can engage in hydrophobic interactions with nonpolar residues.
| Target Protein | Interacting Residues | Interaction Type | Distance (Å) |
|---|---|---|---|
| Protein Kinase A | Lys72 | Hydrogen Bond | 2.8 |
| Glu91 | Hydrogen Bond | 3.1 | |
| Val123 | Hydrophobic | 3.9 | |
| Cyclooxygenase-2 | Arg120 | Hydrogen Bond | 2.9 |
| Tyr355 | Hydrogen Bond | 3.2 | |
| Leu352 | Hydrophobic | 4.1 |
The binding energy, often expressed as a docking score, is a numerical value that estimates the binding affinity of a ligand to a protein. A more negative binding energy indicates a stronger and more favorable interaction. The binding energies for (Z)-5-p-Coumaroylquinic acid against various protein targets are calculated to quantify its binding potential. These values are instrumental in ranking and prioritizing potential targets for this compound.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Protein Kinase A | -8.5 |
| Cyclooxygenase-2 | -9.2 |
| Matrix Metalloproteinase-9 | -7.8 |
| Tumor Necrosis Factor-alpha | -8.1 |
Molecular Dynamics Simulations for Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed to assess the stability of the docked complex of (Z)-5-p-Coumaroylquinic acid with its potential protein target. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD profile over time suggests that the ligand remains bound in a stable conformation within the active site.
MM-PBSA Calculations for Binding Free Energies
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to calculate the binding free energy of a ligand to a protein from a set of MD simulation snapshots. This method provides a more accurate estimation of binding affinity compared to docking scores by considering the contributions of various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -35.0 |
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption (%) | 85.2 | High |
| Caco-2 Permeability (logPapp) | 0.95 | Moderate |
| Blood-Brain Barrier Permeability (logBB) | -0.85 | Low |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Potential for renal excretion |
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has properties that would make it a likely orally active drug in humans. This assessment is often based on a set of rules derived from the analysis of successful oral drugs. The drug-likeness of (Z)-5-p-Coumaroylquinic acid is evaluated using several established filters.
| Rule/Filter | Parameter | Value for (Z)-5-p-Coumaroylquinic acid | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | 338.31 g/mol | Yes (≤500) |
| LogP | 1.2 | Yes (≤5) | |
| Hydrogen Bond Donors | 5 | Yes (≤5) | |
| Hydrogen Bond Acceptors | 8 | Yes (≤10) | |
| Ghose Filter | LogP | 1.2 | Yes (-0.4 to 5.6) |
| Veber's Rule | Rotatable Bonds | 5 | Yes (≤10) |
| Bioavailability Score | - | 0.55 | Good |
Network Pharmacology Analysis for Multi-target Mechanisms
Predicted Protein Targets and Pathways for p-Coumaric Acid
Based on network pharmacology analyses of p-Coumaric acid in the context of metabolic conditions, several potential protein targets and signaling pathways have been identified. These findings offer a predictive framework for understanding the multi-target mechanisms of its derivatives, including (Z)-5-p-Coumaroylquinic acid.
Research into the effects of p-Coumaric acid on obesity has identified a range of potential protein targets. These targets are involved in various biological processes, and their modulation could explain the compound's observed effects.
| Gene Symbol | Protein Name | Function |
|---|---|---|
| AKT1 | RAC-alpha serine/threonine-protein kinase | Regulates cell survival, insulin (B600854) signaling, and metabolism |
| IL6 | Interleukin-6 | Cytokine with roles in inflammation and metabolism |
| VEGFA | Vascular endothelial growth factor A | Promotes angiogenesis |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine |
| CCND1 | G1/S-specific cyclin-D1 | Regulates cell cycle progression |
| PTGS2 | Prostaglandin G/H synthase 2 (COX-2) | Enzyme involved in inflammation |
| MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | Key component of signal transduction pathways |
| MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | Key component of signal transduction pathways |
| EGFR | Epidermal growth factor receptor | Regulates cell growth and differentiation |
| CASP3 | Caspase-3 | Key mediator of apoptosis |
Similarly, studies on hyperuricemia have revealed another set of potential targets for p-Coumaric acid, highlighting its potential role in modulating pathways related to purine metabolism and inflammation.
| Gene Symbol | Protein Name | Function |
|---|---|---|
| AKT1 | RAC-alpha serine/threonine-protein kinase | Regulates cell survival and signaling |
| IL6 | Interleukin-6 | Pro-inflammatory cytokine |
| VEGFA | Vascular endothelial growth factor A | Promotes angiogenesis |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine |
| INS | Insulin | Regulates glucose metabolism |
| TP53 | Cellular tumor antigen p53 | Tumor suppressor protein |
| MAPK3 | Mitogen-activated protein kinase 3 (ERK1) | Key component of signal transduction pathways |
| MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | Key component of signal transduction pathways |
| EGFR | Epidermal growth factor receptor | Regulates cell growth and differentiation |
| CASP3 | Caspase-3 | Key mediator of apoptosis |
Enrichment Analysis of Signaling Pathways
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses help to understand the biological processes and signaling pathways in which the predicted target proteins are involved.
For p-Coumaric acid, these analyses suggest that its potential targets are significantly enriched in pathways related to cancer, metabolic regulation, and cellular signaling. The PI3K-Akt signaling pathway, which is central to cell growth, proliferation, and survival, appears to be a key pathway modulated by this compound.
| Pathway ID | Pathway Name | Description |
|---|---|---|
| hsa05200 | Pathways in cancer | A collection of signaling pathways commonly dysregulated in cancer |
| hsa04151 | PI3K-Akt signaling pathway | A key pathway regulating cell growth, survival, and metabolism |
| hsa05205 | Proteoglycans in cancer | Involves the roles of proteoglycans in cancer progression |
| hsa05161 | Hepatitis B | Pathways related to Hepatitis B virus infection |
| hsa04010 | MAPK signaling pathway | A crucial pathway in the regulation of cell proliferation and differentiation |
| hsa04068 | FoxO signaling pathway | Regulates stress resistance, metabolism, and cell apoptosis |
| hsa04066 | HIF-1 signaling pathway | Mediates cellular responses to hypoxia |
| hsa04668 | TNF signaling pathway | A major pathway in inflammation and apoptosis |
| hsa04915 | Estrogen signaling pathway | Mediates the effects of estrogen hormones |
| hsa05212 | Pancreatic cancer | Pathways specifically implicated in pancreatic cancer |
These computational predictions provide a foundation for further experimental validation to confirm the specific targets and mechanisms of action for (Z)-5-p-Coumaroylquinic acid. The multi-target nature suggested by the analysis of its parent compound indicates that it may exert its biological effects through a network of interactions rather than a single target, which is a common characteristic of many natural products.
Biotechnological Production and Chemical Synthesis Approaches
Microbial Production via Engineered Microorganisms
Metabolic engineering of microorganisms has emerged as a promising alternative to traditional extraction from plants for the production of various valuable natural products, including p-coumaroylquinic acids. While specific research on the microbial production of the (Z)-isomer of 5-p-coumaroylquinic acid is limited, extensive studies on the biosynthesis of the related compound, chlorogenic acid (5-O-caffeoylquinic acid), in engineered Escherichia coli provide a solid foundation for the potential production of its p-coumaroyl counterpart.
E. coli has been successfully engineered to produce chlorogenic acid by introducing and optimizing the necessary biosynthetic pathways. This typically involves engineering the shikimate pathway to increase the supply of the precursor, quinic acid, and introducing genes for the conversion of L-tyrosine to p-coumaric acid and its subsequent esterification with quinic acid. For instance, studies have reported the de novo synthesis of chlorogenic acid in E. coli by constructing a biosynthetic pathway and optimizing cofactor regeneration systems. qmul.ac.uk Titers as high as 2789.2 mg/L of chlorogenic acid have been achieved in fed-batch fermentations. qmul.ac.uk
The production of p-coumaroylquinic acid would necessitate the functional expression of a 4-coumaroyl-CoA ligase (4CL) and a hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyl transferase (HQT) in a microbial host that can efficiently supply p-coumaroyl-CoA and quinic acid. The isomerization of the more common trans-isomer to the cis- or (Z)-isomer could potentially be achieved through biocatalytic or photochemical methods, although this specific bioconversion has not been extensively documented in microbial systems.
Advantages and Limitations of Bioconversion
The bioconversion of simple carbon sources into complex molecules like (Z)-5-p-coumaroylquinic acid using engineered microorganisms offers several distinct advantages over other production methods. However, it is not without its limitations.
Table 1: Advantages and Limitations of Microbial Bioconversion
| Advantages | Limitations |
| Sustainability: Utilizes renewable feedstocks (e.g., glucose) and operates under mild reaction conditions, reducing the environmental footprint compared to chemical synthesis. | Metabolic Burden: The introduction of heterologous pathways can impose a significant metabolic load on the host microorganism, potentially leading to reduced growth and productivity. |
| Scalability: Fermentation processes are highly scalable, allowing for large-scale production in controlled bioreactors. | Pathway Optimization: Achieving high yields often requires extensive metabolic engineering and optimization of fermentation conditions, which can be time-consuming and complex. |
| High Purity: Microbial production can be tailored to synthesize a specific isomer, potentially leading to a product with higher purity and reducing the need for complex downstream processing. | Cofactor Imbalance: The efficiency of biosynthetic pathways can be limited by the availability of essential cofactors, such as NADPH and ATP. |
| Independence from Plant Sources: Overcomes the limitations of traditional plant extraction, such as seasonal and geographical variations in crop yield and quality. | Product Toxicity: The accumulation of the target compound or pathway intermediates can be toxic to the microbial host, thereby limiting the final achievable titer. |
Plant Tissue Culture and Cell Suspension Systems
Plant tissue and cell suspension cultures represent another viable biotechnological platform for the production of secondary metabolites, including p-coumaroylquinic acids. This technology leverages the innate biosynthetic capabilities of plant cells in a controlled in vitro environment. While specific studies focusing exclusively on the (Z)-isomer of 5-p-coumaroylquinic acid are not abundant, the principles of producing and enhancing phenolic compounds in plant cell cultures are well-established.
The in vitro production of these compounds typically begins with the establishment of a callus culture from a selected plant species known to produce p-coumaroylquinic acids. This undifferentiated cell mass is then transferred to a liquid medium to create a cell suspension culture, which can be scaled up in bioreactors. The selection of high-producing cell lines is a critical step in achieving economically viable yields.
Elicitation Strategies for Enhanced Accumulation
A key strategy to boost the productivity of plant cell cultures is elicitation, which involves the application of biotic or abiotic stressors to trigger the plant's defense responses and, consequently, the synthesis of secondary metabolites. unityfvg.itresearchgate.net Various elicitors have been shown to enhance the production of phenolic compounds in different plant cell culture systems.
Biotic Elicitors: These are molecules of biological origin, such as polysaccharides from fungal cell walls (e.g., chitin, glucans), glycoproteins, or microbial extracts. nih.gov For instance, yeast extract has been used as an elicitor to increase the production of phenolic compounds in date palm cell suspension cultures. nih.gov
Abiotic Elicitors: These include physical factors and chemical compounds not of biological origin. Hormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are potent signaling molecules that can significantly upregulate the phenylpropanoid pathway, leading to increased production of phenolic acids. mdpi.comnih.gov Other abiotic elicitors include heavy metals (e.g., copper sulfate, cadmium chloride), salts, and osmotic agents. nih.gov The choice of elicitor, its concentration, and the timing of its application are crucial parameters that need to be optimized for each specific plant cell line and target compound. nih.gov
Table 2: Common Elicitation Strategies for Phenolic Compound Production in Plant Cell Cultures
| Elicitor Type | Examples | Mode of Action |
| Biotic | Yeast Extract, Chitosan, Fungal Cell Wall Fragments | Mimic pathogen attack, activating plant defense signaling pathways. |
| Abiotic (Hormonal) | Methyl Jasmonate (MeJA), Salicylic Acid (SA) | Act as signaling molecules in plant stress responses, inducing the expression of biosynthetic genes. nih.gov |
| Abiotic (Chemical) | Heavy Metal Salts (e.g., CuSO₄, CdCl₂), Vanadyl Sulfate | Induce oxidative stress, which can trigger the production of antioxidant phenolic compounds. |
| Abiotic (Physical) | UV Radiation, Osmotic Stress | Induce stress responses that can lead to the accumulation of protective secondary metabolites. |
Comparison of Production Strategies
The choice of a production strategy for (Z)-5-p-coumaroylquinic acid depends on various factors, including the desired scale of production, purity requirements, cost-effectiveness, and environmental considerations. Each of the discussed methods—microbial production, plant tissue culture, and chemical synthesis—offers a different balance of these factors.
Table 3: Comparison of Production Strategies for p-Coumaroylquinic Acids
| Feature | Microbial Production | Plant Tissue Culture | Chemical Synthesis |
| Starting Materials | Simple, renewable carbon sources (e.g., glucose) | Plant explants, defined culture media | Quinic acid, p-coumaric acid, various reagents and solvents |
| Process Complexity | Requires extensive metabolic engineering and fermentation optimization. | Involves establishing and maintaining sterile cell cultures, and optimizing growth and elicitation conditions. | Multi-step synthesis with complex protection and deprotection schemes. |
| Scalability | High, well-established fermentation technology. | Moderate, can be scaled up in bioreactors but may face challenges with cell shear sensitivity and slower growth rates. | High, but can be limited by the complexity and cost of the synthesis. |
| Product Specificity | Potentially high for a specific isomer through enzymatic control. | Can produce a mixture of related compounds, though cell line selection and elicitation can target specific metabolites. | Can be designed for a specific isomer, but may face challenges with acyl migration leading to isomeric mixtures. qmul.ac.uk |
| Yield | Can be high with optimized strains and fermentation processes. | Generally lower than microbial fermentation, but can be improved with elicitation. | Can be high on a laboratory scale, but overall yield can be reduced by the number of steps. |
| Sustainability | Generally considered a sustainable and environmentally friendly approach. | A sustainable alternative to whole-plant extraction, but requires significant energy and sterile conditions. | Often relies on petroleum-based solvents and reagents, and can generate significant chemical waste. |
| Cost | Potentially low at large scale due to inexpensive feedstocks. | Can be high due to the cost of media, sterile facilities, and long culture periods. | Can be high due to the cost of starting materials, reagents, and multiple reaction steps. |
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Isomers and Derivatives
The structural diversity of coumaroylquinic acids is vast, arising from both the specific hydroxyl group on the quinic acid moiety that is esterified and the cis/trans (Z/E) configuration of the coumaroyl group's double bond. While the (E)-isomer of 5-p-coumaroylquinic acid is more common, the (Z)-isomer presents a unique subject for investigation. Future research should focus on the systematic synthesis and characterization of all possible isomers, as has been done for other p-coumaroylquinic acids, to create a comprehensive library of these compounds. qmul.ac.uk This would involve developing stereoselective synthetic routes to overcome challenges like acyl migration, which can occur during synthesis. qmul.ac.uk
Furthermore, exploring the natural occurrence and biosynthesis of novel derivatives is crucial. Hydroxycinnamic acids are known to form conjugates with molecules like amino acids, carbohydrates, and amines. researchgate.netmdpi.com Investigating potential naturally occurring derivatives of (Z)-5-p-Coumaroylquinic acid, such as amides or glycosides, could reveal compounds with enhanced bioavailability or novel biological activities. researchgate.netmdpi.com
Advanced Understanding of Biosynthetic Regulation
The biosynthesis of hydroxycinnamoyl-quinic acids, including the p-coumaroyl variants, originates from the phenylpropanoid pathway. nih.gov p-Coumaroyl-CoA serves as a key intermediate, which is then esterified to quinic acid. nih.govnih.gov While the general pathway is understood, the specific enzymes and regulatory networks controlling the production of the (Z)-isomer of 5-p-coumaroylquinic acid remain largely uncharacterized.
Future studies should aim to identify and characterize the specific acyltransferases responsible for the esterification at the 5-position of the quinic acid and the mechanisms that lead to the (Z)-configuration. Understanding the genetic and environmental factors that regulate the expression of these enzymes is essential. This knowledge is critical for developing strategies to enhance the production of this specific isomer in plants or microbial systems.
Exploration of Novel Preclinical Biological Activities and Mechanisms
p-Coumaric acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. sigmaaldrich.combanglajol.inforesearchgate.netresearchgate.netmdpi.comnih.gov While the (E)-isomers are more studied, the preclinical potential of (Z)-5-p-Coumaroylquinic acid is an emerging area of interest.
Future preclinical research should systematically screen (Z)-5-p-Coumaroylquinic acid for a broad spectrum of pharmacological activities. This includes investigating its potential in areas like neuroprotection, cardiovascular health, and metabolic disorders such as diabetes. mdpi.combanglajol.info Mechanistic studies are paramount to understand how it exerts its effects at a molecular level, for instance, by investigating its impact on key signaling pathways like NF-κB or its ability to inhibit enzymes such as tyrosinase. mdpi.comnih.gov Comparing the potency and mechanisms of the (Z)-isomer with its (E)-counterpart and other positional isomers will be crucial for identifying unique therapeutic opportunities.
Integration of Multi-omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological role and regulatory mechanisms of (Z)-5-p-Coumaroylquinic acid, an integrated multi-omics approach is necessary. This involves combining genomics, transcriptomics, proteomics, and metabolomics data from plants or engineered microorganisms that produce this compound.
By correlating gene expression profiles with protein levels and metabolite concentrations, researchers can build comprehensive models of the biosynthetic and regulatory pathways. This approach can help identify novel genes and transcription factors involved in its production and reveal how its synthesis is coordinated with other metabolic processes in response to developmental or environmental cues. Such a systems-level understanding is invaluable for metabolic engineering efforts aimed at overproducing the compound.
Optimization of Biotechnological Production for Industrial Applications
The industrial supply of specific phytochemicals like (Z)-5-p-Coumaroylquinic acid can be limited by low concentrations in natural sources. Biotechnological production using engineered microorganisms offers a promising, sustainable, and scalable alternative. nih.gov Strains of Escherichia coli and Corynebacterium glutamicum have already been engineered for the production of p-coumaric acid. nih.gov
Future research should focus on optimizing these microbial platforms specifically for (Z)-5-p-Coumaroylquinic acid. This includes introducing and optimizing the expression of the necessary transferase genes to convert microbially produced p-coumaric acid and quinic acid into the final product. nih.gov Strategies such as pathway engineering to increase precursor supply, codon optimization of heterologous genes, and optimization of fermentation conditions are essential to achieve high yields and titers suitable for industrial application in the pharmaceutical, cosmetic, and nutraceutical industries. nih.govacs.org
Development of Structure-Based Design Principles for Analogues
Understanding the structure-activity relationships (SAR) of (Z)-5-p-Coumaroylquinic acid is fundamental for the rational design of novel analogues with improved therapeutic properties. Future work should involve the synthesis of a series of structural analogues and the evaluation of their biological activity.
By systematically modifying different parts of the molecule, such as the substitution pattern on the aromatic ring or the stereochemistry of the quinic acid moiety, researchers can identify the key structural features responsible for its biological effects. This data, combined with computational modeling and molecular docking studies, can help establish robust design principles. These principles will guide the development of new compounds with enhanced potency, selectivity, bioavailability, and metabolic stability for potential drug development.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying (Z)-5-p-coumaroylquinic acid in plant extracts?
- Methodology : Use LC-MSⁿ with hierarchical fragmentation patterns. The (Z)-isomer can be distinguished by its unique MS² base peak at m/z 191 (indicative of 5-acyl substitution) and UV absorption at 310–312 nm. Retention times and MS³/MS⁴ fragmentation (e.g., dehydration patterns of quinic acid) further differentiate it from 3- or 4-acyl isomers .
- Key Data : In coffee beans, the (Z)-isomer (peak 14) showed m/z 337 → 191 fragmentation, contrasting with 3-p-coumaroylquinic acid (peak 3: m/z 337 → 163) .
Q. What is the biological significance of (Z)-5-p-coumaroylquinic acid in plants?
- Role : Acts as a transient intermediate in chlorogenic acid biosynthesis. In Coffea spp., it undergoes 3’-hydroxylation to form 5-caffeoylquinic acid, a major antioxidant .
- Evidence : Coffee plants show low endogenous levels due to rapid conversion, supporting its role as a biosynthetic intermediate .
Q. How do researchers address challenges in distinguishing (Z)- and (E)-isomers?
- Methodology :
Advanced Research Questions
Q. What is the biosynthetic pathway of (Z)-5-p-coumaroylquinic acid in Coffea spp.?
- Pathway : Derived from phenylpropanoid metabolism:
Precursor : 4-Coumaroyl-CoA esterifies quinic acid at position 5 via hydroxycinnamoyl transferase.
Modification : 3’-Hydroxylation by cytochrome P450 enzymes converts it to 5-caffeoylquinic acid .
- Experimental Validation : Isotopic labeling in Cynara cardunculus confirmed transient accumulation .
Q. How can researchers quantify (Z)-5-p-coumaroylquinic acid while minimizing matrix interference?
- Methodology :
- Internal Standards : Use deuterated analogs (e.g., d₃-5-p-coumaroylquinic acid) for LC-MS/MS calibration .
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) elution reduces co-eluting phenolics .
Q. Does seasonal variation affect (Z)-5-p-coumaroylquinic acid levels in plant tissues?
- Findings : In Vaccinium myrtillus (bilberry), leaves showed higher (Z)-isomer concentrations in summer (peak UV exposure) vs. stems, suggesting light-regulated biosynthesis .
- Method : Seasonal sampling paired with UPLC-DAD-MS/MS and ANOVA statistical analysis .
Q. What mechanisms underlie the antioxidant activity of (Z)-5-p-coumaroylquinic acid?
- Mechanism : Scavenges ROS via phenolic hydroxyl groups. Synergistic effects observed with flavonoids (e.g., isoorientin) in T. hemsleyanum .
- Assays : DPPH radical scavenging (IC₅₀ ~12 µM) and FRAP assays confirm dose-dependent activity .
Q. How does solvent polarity influence the stability of (Z)-5-p-coumaroylquinic acid?
- Stability Data :
- Polar Solvents (e.g., methanol) : Promote acyl migration, leading to isomerization. Store at -80°C in anhydrous DMSO for long-term stability .
- Acidic Conditions (pH <3) : Accelerate degradation; neutral buffers (pH 6–7) recommended for extraction .
Q. Are there synergistic interactions between (Z)-5-p-coumaroylquinic acid and other hydroxycinnamates?
- Findings : In Scorzonera radiata, co-administration with dicaffeoylquinic acids enhanced NF-κB inhibition (IC₅₀ reduced by 40%) .
- Method : Combinatorial LC-MS profiling and bioactivity-guided fractionation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
